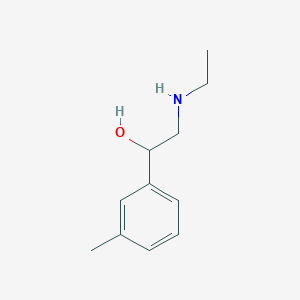

2-(Ethylamino)-1-(m-tolyl)ethan-1-ol

Description

Historical Context and Foundational Significance of β-Amino Alcohol Scaffolds in Synthetic Chemistry

The β-amino alcohol motif, characterized by an amino group and a hydroxyl group separated by two carbon atoms, is a fundamental structural unit in organic chemistry. nih.gov Historically, their significance was cemented by their identification in a variety of natural products with potent biological activities. Classic examples include quinine, an antimalarial drug, and the vancomycin (B549263) class of antibiotics, which contains an aryl serine moiety. pharmaffiliates.com This natural prevalence spurred extensive research into their synthesis and application.

β-Amino alcohols are highly valued as versatile synthetic intermediates and building blocks. nih.gov Their bifunctional nature allows them to be transformed into a wide array of other compound classes. Furthermore, they have proven indispensable as chiral auxiliaries and ligands in asymmetric synthesis, facilitating the stereoselective creation of complex molecules. nih.govsigmaaldrich.com Synthetic routes to enantiomerically pure vicinal amino alcohols have traditionally relied on the derivatization of compounds from the chiral pool, such as amino acids. nih.gov However, the demand for new and more efficient stereoselective methods has led to the development of numerous synthetic strategies, including the ring-opening of epoxides with amines, the reduction of α-amino ketones, and modern catalytic approaches like asymmetric aminohydroxylation. nih.govnih.govsigmaaldrich.com

The Role of Aryl and m-Tolyl Substructures in Enabling Chemical Diversity and Functionality

The incorporation of aryl groups is a critical strategy in medicinal and materials chemistry for generating molecular diversity and modulating function. fishersci.caresearchgate.net Aryl moieties can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its size, shape, lipophilicity, and electronic character. Certain aromatic substructures are considered "privileged," as they appear frequently in the structures of known drugs and bioactive compounds, suggesting a predisposition for interacting with biological targets. nih.govnih.gov Biaryl scaffolds, for instance, are found in a wide range of therapeutics, from antibiotics to antihypertensive drugs.

Structural Classification and Research Landscape of 2-(Ethylamino)-1-(m-tolyl)ethan-1-ol within β-Amino Alcohol Architectures

This compound is a specific aryl-substituted β-amino alcohol. Structurally, it can be classified as a secondary amino alcohol, where the nitrogen atom is bonded to both an ethyl group and the ethanolamine (B43304) backbone. The hydroxyl-bearing carbon is attached to an m-tolyl group, making it a chiral center.

While the broader class of N-aryl and N-alkyl β-amino alcohols is the subject of extensive research, published studies focusing specifically on the this compound isomer are not prominent in the available literature. Its existence is confirmed in chemical supplier databases, which provide basic molecular information.

| Identifier | Value |

|---|---|

| Chemical Name | 2-(ethylamino)-1-(3-methylphenyl)ethan-1-ol |

| CAS Number | 1181600-63-4 |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

Data sourced from chemical catalogs. sigmaaldrich.com

The research landscape for this compound is best understood by examining its analogues. Studies on related N-aryl β-amino alcohols have explored their kinetic resolution via asymmetric amination, highlighting the importance of the hydroxyl and amino groups in directing chemical reactivity. Synthetic approaches to similar tolyl-substituted ethanolamines, such as (R)-2-Amino-1-(o-tolyl)ethanol, are documented, typically involving stereoselective reduction or other asymmetric transformations. The synthesis of this compound would likely proceed through established methods for β-amino alcohol production, such as the reaction of ethylamine (B1201723) with m-tolyl-substituted styrene (B11656) oxide or the reduction of the corresponding α-(ethylamino)acetophenone derivative. The relative lack of specific research on this particular isomer may indicate that its properties have not yet been identified as uniquely advantageous compared to other, more studied analogues.

Current Research Trajectories and Unanswered Questions Pertaining to Aryl-Substituted Ethan-1-ol Derivatives

Contemporary research into aryl-substituted ethan-1-ol derivatives, including β-amino alcohols, is focused on developing more efficient, selective, and sustainable synthetic methodologies. A significant area of interest is the development of catalytic asymmetric methods that can generate these chiral molecules with high enantiopurity, avoiding the waste associated with classical resolutions. nih.gov This includes transition-metal-free multicomponent reactions that can construct N-aryl β-amino alcohols from simple precursors in a single step.

Another major research trajectory involves direct C-H functionalization. Asymmetric radical C-H amination strategies are being designed to convert alcohols directly into chiral β-amino alcohols, representing a powerful and atom-economical approach. These advanced methods aim to bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules.

Despite these advances, several unanswered questions remain. The precise influence of different aryl substitution patterns on the catalytic efficiency of new synthetic methods is still an area of active investigation. Furthermore, while many aryl-substituted β-amino alcohols are explored for their potential as pharmaceutical intermediates, a deeper understanding of the structure-activity relationships that govern their biological effects is needed. Future research will likely focus on applying novel synthetic strategies to create diverse libraries of these compounds for high-throughput screening and on using computational tools to predict the properties and potential applications of specific isomers like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(ethylamino)-1-(3-methylphenyl)ethanol |

InChI |

InChI=1S/C11H17NO/c1-3-12-8-11(13)10-6-4-5-9(2)7-10/h4-7,11-13H,3,8H2,1-2H3 |

InChI Key |

KREPHTKGRVMOTP-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C1=CC=CC(=C1)C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Ethylamino 1 M Tolyl Ethan 1 Ol

Reactivity Profiles of the Hydroxyl Functionality

The secondary hydroxyl group in 2-(Ethylamino)-1-(m-tolyl)ethan-1-ol is a site for several important chemical reactions, including esterification, etherification, oxidation, and dehydration. However, the presence of the adjacent amino group can influence the outcome of these reactions, often necessitating the use of protecting groups to achieve selective transformation of the hydroxyl moiety.

Esterification and Etherification Reactions

Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org In the presence of a base, these reagents react with the alcohol to form the corresponding ester. However, due to the higher nucleophilicity of the secondary amine, N-acylation can be a competing and often favored reaction. researchgate.net To achieve selective O-acylation, the amino group is typically protected, for example, as a carbamate. The protected amino alcohol can then be reacted with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) to yield the desired ester. Subsequent deprotection of the amine affords the O-acylated product.

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Similar to esterification, the presence of the amine can lead to competitive N-alkylation. wikipedia.orgamazonaws.com Therefore, protection of the amino group is often a prerequisite for selective etherification of the hydroxyl group. Alternatively, acid-catalyzed etherification of benzylic alcohols can be a viable route. wikipedia.org

Table 1: Representative Esterification and Etherification Reactions of Amino Alcohols This table presents plausible reactions for this compound based on the reactivity of similar compounds.

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| O-Acetylation | Acetic Anhydride (B1165640) | Pyridine, DMAP (cat.) | 2-(Ethylamino)-1-(m-tolyl)ethyl acetate (B1210297) |

| O-Benzoylation | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | 2-(Ethylamino)-1-(m-tolyl)ethyl benzoate |

| O-Methylation | Methyl Iodide | NaH, THF | 2-(Ethylamino)-1-methoxy-1-(m-tolyl)ethane |

| O-Benzylation | Benzyl (B1604629) Bromide | NaH, DMF | 1-(Benzyloxy)-2-(ethylamino)-1-(m-tolyl)ethane |

Oxidation Reactions and Product Characterization

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2-(ethylamino)-1-(m-tolyl)ethanone. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amino group. Again, protection of the amine group prior to oxidation is a common strategy to ensure clean conversion to the ketone.

The resulting ketone can be characterized by various spectroscopic methods. In infrared (IR) spectroscopy, the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching absorption around 1680 cm⁻¹ would indicate the formation of the ketone. In ¹H NMR spectroscopy, the signal corresponding to the methine proton of the alcohol would disappear, and the adjacent methylene (B1212753) protons would show a downfield shift. ¹³C NMR spectroscopy would show the appearance of a carbonyl carbon signal in the range of 190-200 ppm.

Table 2: Plausible Oxidation Reactions This table outlines potential oxidation reactions for this compound.

| Oxidizing Agent | Solvent | Expected Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | 2-(Ethylamino)-1-(m-tolyl)ethanone |

| Oxalyl chloride, DMSO, Et₃N (Swern) | Dichloromethane | 2-(Ethylamino)-1-(m-tolyl)ethanone |

| Sodium Hypochlorite, TEMPO (cat.) | Dichloromethane/Water | 2-(Ethylamino)-1-(m-tolyl)ethanone |

Dehydration Pathways and Olefin Formation

Acid-catalyzed dehydration of this compound can lead to the formation of an olefin. The reaction proceeds through protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. Given the structure of the starting material, the formation of a styrenic double bond conjugated with the tolyl ring is expected, which is a thermodynamically favored outcome. Strong acids such as sulfuric acid or phosphoric acid are typically used as catalysts for this reaction, often with heating. nih.gov

The product of this dehydration would be N-ethyl-1-(m-tolyl)ethen-1-amine, an enamine, which may exist in equilibrium with its imine tautomer. The specific conditions of the reaction, such as the acid catalyst used and the temperature, can influence the yield and the potential for side reactions.

Reactivity of the Secondary Amine Group

The secondary amine in this compound is a nucleophilic and basic center, making it susceptible to a range of chemical transformations.

N-Alkylation and N-Acylation Studies

N-Alkylation: The secondary amine can be readily alkylated by reaction with alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction typically leads to the formation of a tertiary amine. Over-alkylation to form a quaternary ammonium (B1175870) salt is a possibility, especially with reactive alkylating agents or under forcing conditions. The choice of base and solvent can influence the selectivity of the reaction.

N-Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. youtube.com This reaction is generally rapid and exothermic, often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. As mentioned earlier, N-acylation is often favored over O-acylation in amino alcohols due to the higher nucleophilicity of the nitrogen atom.

Table 3: N-Alkylation and N-Acylation Reactions Illustrative N-alkylation and N-acylation reactions based on general amine reactivity.

| Reaction Type | Reagent | Base/Solvent | Expected Product |

| N-Methylation | Methyl Iodide | K₂CO₃ / Acetonitrile (B52724) | 2-(Ethyl(methyl)amino)-1-(m-tolyl)ethan-1-ol |

| N-Benzylation | Benzyl Bromide | NaHCO₃ / DMF | 2-(Benzyl(ethyl)amino)-1-(m-tolyl)ethan-1-ol |

| N-Acetylation | Acetic Anhydride | Pyridine | N-Ethyl-N-(2-hydroxy-2-(m-tolyl)ethyl)acetamide |

| N-Benzoylation | Benzoyl Chloride | NaOH (aq) / CH₂Cl₂ | N-Ethyl-N-(2-hydroxy-2-(m-tolyl)ethyl)benzamide |

Formation of Amides, Ureas, and Carbamates

Amides: As discussed in the N-acylation section, the reaction of the secondary amine with carboxylic acid derivatives leads to the formation of amides. This is a fundamental transformation for introducing an acyl group onto the nitrogen atom.

Ureas: Substituted ureas can be synthesized from the secondary amine by reaction with isocyanates. commonorganicchemistry.comasianpubs.org The lone pair of the nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) linkage. This reaction is typically efficient and does not require a catalyst. Alternatively, reaction with carbamoyl (B1232498) chlorides or chloroformates in the presence of a base can also yield ureas.

Carbamates: Carbamates can be prepared by reacting the secondary amine with chloroformates, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. rutgers.edunih.gov The amine attacks the carbonyl carbon of the chloroformate, with subsequent loss of a chloride ion, to form the carbamate. Carbamates are often used as protecting groups for amines in organic synthesis.

Table 4: Formation of Ureas and Carbamates Expected products from the reaction of this compound with various reagents.

| Product Type | Reagent | Conditions | Expected Product |

| Urea | Phenyl isocyanate | THF, room temperature | 1-Ethyl-1-(2-hydroxy-2-(m-tolyl)ethyl)-3-phenylurea |

| Urea | Ethyl isocyanate | Dichloromethane, room temperature | 1,1-Diethyl-3-(2-hydroxy-2-(m-tolyl)ethyl)urea |

| Carbamate | Ethyl chloroformate | NaOH (aq), Dichloromethane | Ethyl (2-hydroxy-2-(m-tolyl)ethyl)(ethyl)carbamate |

| Carbamate | Benzyl chloroformate | K₂CO₃, Ethyl acetate | Benzyl (2-hydroxy-2-(m-tolyl)ethyl)(ethyl)carbamate |

Reactions with Carbonyl Compounds and Imine Formation

The secondary amine functionality in this compound allows it to react readily with carbonyl compounds, such as aldehydes and ketones, to form imines (often referred to as Schiff bases). nih.gov This reaction is a cornerstone of carbonyl chemistry and typically proceeds via a two-step, acid-catalyzed, addition-elimination mechanism.

The process begins with the nucleophilic attack of the ethylamino group on the electrophilic carbonyl carbon. This addition step forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. The reaction is generally reversible.

In the second stage, the carbinolamine is protonated at the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of a stable carbon-nitrogen double bond, yielding the final imine product and regenerating the acid catalyst. The driving force for the elimination step is often the formation of a conjugated system if the carbonyl compound contains unsaturation.

The general mechanism is as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, resulting in the final imine product.

The table below illustrates the expected imine products from the reaction of this compound with various representative carbonyl compounds.

| Carbonyl Reactant | Structure | Expected Imine Product Name |

| Formaldehyde | CH₂O | N-((m-tolyl)(hydroxy)methyl)-N-ethylmethanimine |

| Acetaldehyde | CH₃CHO | N-((m-tolyl)(hydroxy)methyl)-N-ethylethan-1-imine |

| Acetone | (CH₃)₂CO | N-((m-tolyl)(hydroxy)methyl)-N-ethylpropan-2-imine |

| Benzaldehyde | C₆H₅CHO | N-((m-tolyl)(hydroxy)methyl)-N-ethyl-1-phenylmethanimine |

| Cyclohexanone | C₆H₁₀O | N-((m-tolyl)(hydroxy)methyl)-N-ethylcyclohexan-1-imine |

Transformations Involving the Aromatic (m-Tolyl) Ring

The m-tolyl ring of this compound is a site for various chemical transformations, most notably electrophilic aromatic substitution, which is characteristic of benzene (B151609) and its derivatives.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on the m-tolyl ring of this compound is dictated by the electronic effects of the two existing substituents: the methyl group (-CH₃) and the 2-(ethylamino)-1-hydroxyethyl group.

Methyl Group (-CH₃): This is a classic activating group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director. imperial.ac.uk

2-(Ethylamino)-1-hydroxyethyl Group: The directing effect of this substituent is more complex. The oxygen and nitrogen atoms possess lone pairs of electrons that can be donated to the ring via resonance, which would be an activating, ortho, para-directing effect. However, these heteroatoms are also electronegative, exerting an electron-withdrawing inductive effect. Crucially, under the strong acidic conditions often required for SEAr (e.g., nitration or sulfonation), the basic ethylamino group will be protonated to form an ammonium salt [-NH₂(Et)⁺]. This positively charged group becomes a powerful electron-withdrawing group through induction, strongly deactivating the ring and acting as a meta-director. youtube.com

Under Mild/Non-Acidic Conditions: If the amino group remains unprotonated, both substituents are ortho, para-directing. The substitution pattern will be a mixture of isomers, with the electrophile adding to the positions ortho and para to the methyl group (positions 2, 4, 6) and ortho and para to the side-chain (positions 2, 4, 6 relative to the side chain). The positions activated by both groups (positions 2, 4, and 6) would be the most favored.

The general mechanism involves the attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. researchgate.net

The table below outlines the theoretical major products for common SEAr reactions.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) (assuming methyl group directs) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(Ethylamino)-1-(2-nitro-5-methylphenyl)ethan-1-ol & 2-(Ethylamino)-1-(4-nitro-3-methylphenyl)ethan-1-ol |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-(Ethylamino)-1-(2-bromo-5-methylphenyl)ethan-1-ol & 2-(Ethylamino)-1-(4-bromo-3-methylphenyl)ethan-1-ol |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 5-(1-Hydroxy-2-(ethylamino)ethyl)-2-methylbenzenesulfonic acid & 2-(1-Hydroxy-2-(ethylamino)ethyl)-4-methylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Products are complex due to rearrangements and polyalkylation. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-(1-Hydroxy-2-(ethylamino)ethyl)-4-methylphenyl)ethanone & 1-(4-(1-Hydroxy-2-(ethylamino)ethyl)-2-methylphenyl)ethanone |

The aromatic core of this compound can theoretically be functionalized using modern organometallic chemistry, particularly through directed ortho-metalation (DoM) followed by cross-coupling reactions.

The theoretical framework for this approach relies on the ability of a heteroatom-containing functional group to direct a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate a specific ortho-position on the aromatic ring. In this compound, the hydroxyl group (-OH) of the side chain is a potential directing group. It can coordinate to the lithium reagent, delivering the base to the adjacent C-H bonds on the ring (the C-2 and C-6 positions). This would generate a specific aryllithium intermediate.

Once formed, this organometallic intermediate can participate in a variety of cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling. The theoretical sequence would be:

Directed ortho-Metalation: Deprotonation at a position ortho to the side chain using an organolithium reagent.

Transmetalation to Boron: The resulting aryllithium is reacted with a trialkyl borate, B(OR)₃, followed by acidic workup to yield an arylboronic acid.

Cross-Coupling: The arylboronic acid can then be coupled with an organic halide (R'-X) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

The catalytic cycle for the Suzuki coupling involves:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R'-X) to form a Pd(II) complex.

Transmetalation: The organic group from the boron compound is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.

This theoretical framework allows for the precise introduction of a wide range of substituents onto the aromatic ring.

| Cross-Coupling Partner (R'-X) | Resulting C-C Bond | Potential Functional Group Introduced |

| Aryl halide (e.g., Iodobenzene) | Aryl-Aryl | Phenyl group |

| Vinyl halide (e.g., Vinyl bromide) | Aryl-Vinyl | Vinyl group |

| Alkyl halide (e.g., Benzyl bromide) | Aryl-Alkyl | Benzyl group |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, containing a β-arylethylamine motif, is conducive to several potential intramolecular cyclization reactions, particularly those leading to heterocyclic systems. One of the most relevant theoretical pathways is an analogue of the Pictet-Spengler reaction . wikipedia.org

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic attack of the resulting iminium ion onto the aromatic ring to form a tetrahydroisoquinoline. thermofisher.comchemeurope.com For this compound, this could proceed as follows:

Imine/Iminium Ion Formation: The secondary amine reacts with an external aldehyde (e.g., formaldehyde) to form an iminium ion intermediate.

Electrophilic Aromatic Cyclization: The electron-rich m-tolyl ring acts as a nucleophile, attacking the electrophilic iminium carbon. Given that the ring is activated by the methyl group and the hydroxyl group (if not protonated), cyclization is expected to occur at a position ortho to one of these activating groups.

Deprotonation: Loss of a proton restores the aromaticity of the ring, yielding a substituted tetrahydroisoquinoline derivative.

This reaction is a powerful method for constructing isoquinoline (B145761) alkaloid skeletons. nih.gov The presence of the hydroxyl group at the benzylic position adds a layer of complexity but does not preclude the reaction.

Other potential intramolecular reactions could involve the hydroxyl group. For instance, under strongly dehydrating acidic conditions, elimination of the hydroxyl group could generate a carbocation, which might be attacked by the amine to form an aziridinium (B1262131) ion or could trigger other rearrangements. nih.gov

Stereochemical Stability and Interconversion Studies of this compound

The this compound molecule possesses a single stereocenter at the carbon atom bonded to the hydroxyl group and the m-tolyl ring (C-1). Consequently, the compound can exist as a pair of enantiomers: (R)-2-(Ethylamino)-1-(m-tolyl)ethan-1-ol and (S)-2-(Ethylamino)-1-(m-tolyl)ethan-1-ol.

The C-N and C-O bonds at this stereocenter are covalent and generally stable under standard conditions of temperature and pressure. The stereochemical integrity of similar phenylethanolamine compounds is typically robust, allowing for their isolation and use as single enantiomers. wikipedia.org

Interconversion of the enantiomers (racemization) would require the breaking and reforming of a bond at the chiral center. Theoretically, this could occur under specific, often harsh, chemical conditions. One potential pathway for racemization involves a dehydrogenation-hydrogenation sequence. researchgate.net

Catalytic Dehydrogenation: In the presence of a suitable metal catalyst (e.g., Co, Pd) and high temperature, the secondary alcohol could be oxidized to a ketone, and the secondary amine could be oxidized to an imine. The formation of the ketone at the C-1 position would destroy the stereocenter, as the carbon becomes sp²-hybridized and planar.

Catalytic Hydrogenation: Subsequent reduction of the keto-imine intermediate would regenerate the amino alcohol. Since the hydrogenation of the planar ketone can occur from either face with equal probability (in the absence of a chiral catalyst), a racemic mixture of the (R) and (S) enantiomers would be produced.

This process is not a spontaneous interconversion but a chemically induced transformation. Under typical laboratory or physiological conditions, the stereocenter of this compound is considered configurationally stable. Epimerization, the interconversion of diastereomers, is not applicable in this case as the molecule possesses only one chiral center.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethylamino 1 M Tolyl Ethan 1 Ol

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentethernet.edu.etresearchgate.netomicsonline.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. omicsonline.org It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the specific frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows chemists to deduce the connectivity and chemical nature of atoms within a molecule. ethernet.edu.et

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Elucidating Complex Structures and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different nuclei are related, which is crucial for assembling complex molecular structures. epfl.chharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. mmu.ac.ukyoutube.com For 2-(Ethylamino)-1-(m-tolyl)ethan-1-ol, a COSY spectrum would show cross-peaks connecting the CH-OH proton to the adjacent CH₂-N protons, and the N-CH₂ protons to the terminal CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch It is invaluable for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is key for connecting different spin systems and identifying quaternary carbons. For instance, the protons of the Ar-CH₃ group would show a correlation to the aromatic quaternary carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.eduslideshare.net For chiral molecules like this compound, NOESY can be instrumental in determining the relative stereochemistry by observing spatial proximities between different parts of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysismiamioh.edu

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition and, therefore, its molecular formula. nih.gov For this compound, with a molecular formula of C₁₁H₁₇NO, HRMS would be used to confirm its exact mass, distinguishing it from other compounds that might have the same nominal mass.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Information

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is often characteristic of the compound's structure and functional groups.

For this compound, fragmentation would likely be initiated by cleavage adjacent to the nitrogen (α-cleavage) or the oxygen atom. The loss of water from the molecular ion is also a common pathway for alcohols.

Plausible MS/MS Fragmentation Pathways and Resulting Ions

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 180.1383 | H₂O | 162.1277 | Dehydrated precursor |

| 180.1383 | C₂H₅N | 121.0648 | [m-tolyl-CHOH]⁺ |

| 180.1383 | C₈H₉O | 58.0651 | [CH₂(NH)CH₂CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, causing bonds to stretch or bend. It is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is highly effective for identifying non-polar bonds and symmetric vibrations, often providing complementary information to IR spectra. tue.nl

The key functional groups in this compound—the hydroxyl (-OH), secondary amine (-NH), aromatic ring, and alkyl chains—would produce characteristic signals in both IR and Raman spectra.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 (medium) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 (medium) | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 (strong) | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 (medium) | Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(m-tolyl)ethan-1-ol |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute configuration.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined with high precision, yielding detailed structural information.

For this compound, a successful crystallographic analysis would provide:

Absolute Stereochemistry: The primary utility of X-ray crystallography for a chiral molecule is the determination of its absolute configuration at the stereocenter (the carbon atom bearing the hydroxyl group). wikipedia.org By employing a technique known as anomalous dispersion, typically using copper radiation, it is possible to distinguish between the two enantiomers and assign the correct R or S configuration based on the Cahn-Ingold-Prelog priority rules. libretexts.org

Solid-State Conformation: The analysis reveals the preferred conformation of the molecule within the crystal lattice. This includes precise measurements of bond lengths, bond angles, and torsion (dihedral) angles. For instance, the torsion angle between the hydroxyl group, the chiral carbon, the adjacent methylene (B1212753) group, and the ethylamino nitrogen would define the spatial relationship between these key functional groups.

Intermolecular Interactions: The crystal structure elucidates the network of intermolecular forces, such as hydrogen bonding (e.g., between the hydroxyl and amino groups of adjacent molecules) and van der Waals interactions, that stabilize the crystal lattice.

Illustrative Crystallographic Data Table for this compound

The following table represents hypothetical, yet realistic, crystallographic data that would be obtained from an X-ray diffraction experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C11H17NO |

| Formula Weight | 179.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | a = 8.52, b = 5.98, c = 10.45 |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | 513.7 |

| Z (molecules per cell) | 2 |

| Flack Parameter | 0.05(10) (confirms absolute configuration) |

| Key Bond Length (C-O) | 1.42 Å |

| Key Bond Angle (O-C-C) | 110.5° |

| Key Torsion Angle (H-O-C-C) | -65.3° (anti-periplanar conformation) |

Note: This data is illustrative and not based on published experimental results for this specific compound.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. yale.edu These methods are powerful for determining the absolute configuration of a compound in solution and for assessing its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. A CD signal, known as a Cotton effect, is only observed at wavelengths where the molecule has a chromophore (a light-absorbing group). libretexts.org For this compound, the m-tolyl (aromatic) ring serves as the primary chromophore.

The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the stereocenter. acs.org For aryl amino alcohols, empirical rules have been developed that relate the sign of the Cotton effect associated with the aromatic chromophore's electronic transitions (e.g., the ¹Lₐ and ¹Lₑ bands) to the R or S configuration. By comparing the experimentally obtained CD spectrum to established patterns for similar compounds or to quantum chemical calculations, a probable assignment of the absolute configuration can be made.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org In regions far from a chromophore's absorption band, the optical rotation typically increases in magnitude as the wavelength decreases, resulting in a plain curve. vlabs.ac.in However, within the absorption band of a chromophore, the rotation undergoes rapid and dramatic changes, producing what is known as an anomalous dispersion curve or a Cotton effect curve. wikipedia.org

A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The wavelength at which the curve crosses the zero-rotation axis corresponds closely to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum and the maximum of the CD signal. libretexts.org CD and ORD are intimately related phenomena (mathematically described by the Kronig-Kramers relations), providing complementary information.

Enantiomeric Purity Determination

Both CD and ORD are highly sensitive to the enantiomeric composition of a sample. The magnitude of the CD signal (ellipticity) or the optical rotation at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). A racemic mixture (50:50 of both enantiomers) is chiroptically silent, exhibiting no CD or ORD signal. By measuring the signal of a sample and comparing it to the signal of a pure enantiomer (the standard), the enantiomeric purity can be accurately quantified.

Illustrative Chiroptical Data Table for (R)-2-(Ethylamino)-1-(m-tolyl)ethan-1-ol

This table presents hypothetical chiroptical data for one enantiomer of the compound. The opposite enantiomer would show signals of equal magnitude but opposite sign.

| Technique | Parameter | Illustrative Value |

| CD | λ_max (¹Lₑ band) | 265 nm |

| Molar Ellipticity ([θ]) at λ_max | +5,200 deg·cm²·dmol⁻¹ | |

| Sign of Cotton Effect | Positive | |

| ORD | Peak Wavelength | 275 nm |

| Trough Wavelength | 255 nm | |

| Zero Crossover | 265 nm | |

| Specific Rotation [α] at 589 nm | +35.5° (c=1, Methanol) |

Note: This data is illustrative and not based on published experimental results for this specific compound.

Computational Chemistry and Molecular Modeling of 2 Ethylamino 1 M Tolyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govmdpi.com It is instrumental in predicting various molecular properties with high accuracy.

The geometry of 2-(Ethylamino)-1-(m-tolyl)ethan-1-ol is optimized to find the most stable arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process is crucial as the molecular conformation dictates its physical and chemical properties.

Due to the flexible side chain containing rotatable bonds (C-C, C-N, C-O), the molecule can exist in several conformations. researchgate.net Conformational analysis involves systematically exploring these rotational possibilities to identify stable conformers and the energy barriers between them. For similar molecules like 2-phenylethanol, computational studies have identified multiple stable conformers within a small energy range, often differing by the orientation of the hydroxyl and amino groups relative to the phenyl ring. researchgate.netresearchgate.net The most stable conformers are often stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the nitrogen of the ethylamino group. mdpi.com

Table 1: Predicted Stable Conformers and Relative Energies

| Conformer | Dihedral Angle (HO-C-C-N) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| 1 (Global Minimum) | ~60° (gauche) | 0.00 | O-H···N hydrogen bond |

| 2 | ~180° (anti) | 1.5 - 2.5 | Weaker C-H···O interaction |

| 3 | ~-60° (gauche) | 0.2 - 0.8 | O-H···N hydrogen bond |

Note: Data is illustrative and based on typical findings for structurally related phenylethanolamines.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital most likely to accept an electron, indicating electrophilic character. nih.govdergipark.org.tr

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. mdpi.comnih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich tolyl ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Description | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 - 6.0 | High kinetic stability |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | -0.5 to 0.5 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 - 3.0 | Resistance to change in electron distribution |

Note: Values are representative and depend on the level of theory and basis set used in the calculation. materialsciencejournal.org

The molecular electrostatic potential (MEP) map further elucidates reactivity by visualizing the charge distribution. For this molecule, negative potential (red/yellow) is expected around the oxygen and nitrogen atoms, marking them as sites for electrophilic attack, while positive potential (blue) is found around the hydroxyl and amine hydrogens, indicating sites for nucleophilic attack. nih.gov

Quantum chemical calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results to validate the computed structures. thermofisher.com

IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. chemrxiv.org Key predicted vibrational modes for this compound would include the O-H stretch (around 3300-3500 cm⁻¹), N-H stretch (around 3300-3400 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), and C-O and C-N stretches (around 1000-1200 cm⁻¹).

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by averaging the spectra of multiple low-energy conformers.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the conformational landscape, revealing the flexibility of the molecule and the transitions between different conformers. mdpi.comnih.gov For a flexible molecule like this compound, MD simulations can show how the side chain folds and interacts with itself and with solvent molecules, providing a more realistic picture of its behavior in solution. nih.govresearchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States for this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For instance, the synthesis of phenylethanolamines can be studied theoretically to understand the energy profile of the reaction, identifying intermediates and transition states. nih.govresearchgate.netnih.gov DFT calculations can map out the entire reaction pathway, calculating the activation energies for each step. mdpi.com This information is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve yield and selectivity. For example, a computational study on a related Pd-catalyzed synthesis confirmed the feasibility of the reaction pathway by calculating the energies of intermediates and transition states. mdpi.com

Prediction of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the three-dimensional structure of molecules and how they interact with each other. wikipedia.orgtaylorandfrancis.com For this compound, both intramolecular (within the molecule) and intermolecular (between molecules) non-covalent interactions are significant.

Intramolecular: As mentioned, an O-H···N hydrogen bond is a key stabilizing feature in certain conformers. mdpi.com

Intermolecular: In the solid state or in solution, molecules can form dimers or larger aggregates through hydrogen bonding between the hydroxyl and amino groups of different molecules. youtube.com The tolyl groups can also engage in π-π stacking interactions, further stabilizing the assembly. nih.gov

Computational methods like the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecule's behavior in condensed phases. mdpi.com

Analytical Methodologies for Detection and Quantification of 2 Ethylamino 1 M Tolyl Ethan 1 Ol in Research Settings

Development of Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar, chiral compound like 2-(Ethylamino)-1-(m-tolyl)ethan-1-ol, several chromatographic techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method is typically the approach of choice.

Method optimization involves the careful selection of a stationary phase, mobile phase composition, and detector. A C18 column is a common stationary phase for separating polar analytes. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The ratio of these solvents can be adjusted to achieve the desired retention time and resolution. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Method Parameters

| Parameter | Typical Setting | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Elutes the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~220 nm | Detects the analyte based on its UV absorbance. |

| Injection Vol. | 10 µL | Volume of the sample introduced into the system. |

This table is for illustrative purposes and actual parameters would require experimental optimization.

Gas Chromatography (GC) for Volatility and Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jmchemsci.com However, this compound, with its polar hydroxyl (-OH) and secondary amine (-NH) groups, exhibits low volatility and may show poor peak shape due to interactions with the GC column. To overcome these limitations, derivatization is a common and often necessary strategy. nih.govosti.gov

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds with active hydrogens include:

Silylation: This is a widely used technique where a reactive hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS-ether and TMS-amine are much more volatile and produce sharper chromatographic peaks. researchgate.net

Acylation: Reagents such as acetic anhydride (B1165640) can be used to form ester and amide derivatives, which are more volatile than the parent compound. nih.gov

Benzylation: Treatment with benzyl (B1604629) bromide can form benzyl derivatives, which can improve GC profiles and provide derivatives with longer retention times, helping to avoid interference from low-molecular-weight matrix components. nih.govosti.gov

The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (Principles)

The structure of this compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation is of significant importance. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced use of toxic solvents compared to normal-phase HPLC. chromatographyonline.comresearchgate.netscientifiq.ai

SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. chromatographyonline.comphenomenex.com CO₂ is made supercritical by heating and pressurizing it above its critical point (31.1 °C and 73.8 bar). In this state, it has properties of both a liquid and a gas, including low viscosity and high diffusivity, which allows for faster separations and higher efficiency. chromatographyonline.com

For chiral separations, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs are particularly popular and effective. nih.gov A small amount of a polar organic solvent, such as methanol or ethanol (B145695), is typically added to the CO₂ as a modifier to increase the mobile phase's solvating power and improve peak shape. chromatographyonline.com The separation of enantiomers is achieved based on their differential interactions with the chiral stationary phase.

Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS, LC-MS/MS) for Enhanced Specificity and Sensitivity

To achieve unambiguous identification and highly sensitive quantification, chromatographic systems are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident identification of the compound. jmchemsci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying low levels of compounds in complex matrices. mdpi.com After HPLC separation, the analyte is ionized, usually by electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification even in the presence of co-eluting interferences. nih.govlcms.cz LC-MS/MS is particularly well-suited for analyzing polar compounds like this compound without the need for derivatization.

Electrochemical and Other Advanced Detection Methods (Theoretical Applications)

While UV and MS are the most common detection methods, other techniques could theoretically be applied for the detection of this compound.

Electrochemical Detection (ED) is a highly sensitive technique that can be coupled with HPLC. It measures the current resulting from the oxidation or reduction of an electroactive analyte at an electrode surface. austinpublishinggroup.com Amino alcohols can be electrochemically active and can be detected by amperometry, where a constant potential is applied and the resulting current is measured. thermofisher.com This method is specific for compounds that can be oxidized or reduced at the chosen potential. thermofisher.com However, electrode fouling can be a challenge with this technique. nih.gov The suitability of ED would depend on the specific electrochemical properties of this compound and would require experimental investigation.

Method Validation Parameters: Selectivity, Linearity, and Precision in Laboratory Matrices

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. ich.org Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include selectivity, linearity, and precision. biotech-spain.comeuropa.eudemarcheiso17025.comikev.org

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.com In chromatography, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by conducting peak purity analysis using a DAD or by using the specificity of MS detection.

Linearity: This refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high coefficient of determination (r²) value (e.g., >0.99) is generally required.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually assessed at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is reported as the relative standard deviation (RSD) of the measurements.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Validation Test | Typical Acceptance Criteria |

| Selectivity | Analysis of blank and spiked samples | No interfering peaks at the retention time of the analyte. |

| Linearity | Analysis of 5-6 concentration levels | Coefficient of determination (r²) ≥ 0.995 |

| Precision | Repeatability (n=6 at 100% concentration) | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision (different days/analysts) | Relative Standard Deviation (RSD) ≤ 3% |

These criteria are typical for pharmaceutical analysis and may vary depending on the specific application.

Structure Reactivity and Structure Property Relationships of 2 Ethylamino 1 M Tolyl Ethan 1 Ol and Its Analogs

Systematic Modification of the Amino Substituent and its Impact on Chemical Reactivity

The secondary amine is a key functional group in 2-(ethylamino)-1-(m-tolyl)ethan-1-ol, and its reactivity is significantly influenced by the nature of the N-substituent. The ethyl group can be systematically modified to alter the steric and electronic environment around the nitrogen atom, thereby impacting its basicity, nucleophilicity, and susceptibility to various chemical reactions.

The basicity of the amino group is a critical factor. Altering the alkyl substituent from ethyl to other groups changes the pKa of the conjugate acid. Generally, increasing the length or branching of the alkyl chain can subtly increase basicity due to the electron-donating inductive effect of alkyl groups. However, this effect is often counteracted by steric hindrance, which can impede the solvation of the corresponding ammonium (B1175870) ion, thereby decreasing its stability and reducing basicity.

The reactivity of the amine as a nucleophile is also affected. While tertiary amines are often stronger bases than secondary amines, they are typically poorer nucleophiles due to increased steric bulk, which hinders their approach to an electrophilic center. Conversely, converting the secondary amine to a primary amine (by removing the ethyl group) would decrease steric hindrance, potentially increasing its reactivity in certain nucleophilic substitution reactions, but would also alter its basicity.

Common reactions involving the amino group include N-alkylation, N-acylation, and oxidation. The steric environment created by the N-substituent plays a decisive role in the rates of these reactions. For instance, replacing the ethyl group with a bulkier substituent like a tert-butyl group would significantly slow down the rate of N-alkylation.

| N-Substituent (R) in 2-(R-amino)-1-(m-tolyl)ethan-1-ol | Predicted Effect on Basicity | Predicted Effect on Nucleophilicity | Steric Hindrance |

|---|---|---|---|

| -H (Primary Amine) | Slightly lower than secondary | Generally higher than secondary (less hindered) | Low |

| -CH3 (Methyl) | Slightly lower than ethyl | Slightly higher than ethyl (less hindered) | Moderate |

| -CH2CH3 (Ethyl - reference) | Reference | Reference | Moderate |

| -CH(CH3)2 (Isopropyl) | Slightly higher (inductive) but lower (steric) | Lower | High |

| -C(CH3)3 (tert-Butyl) | Lower (dominated by steric hindrance to solvation) | Significantly lower | Very High |

Influence of Hydroxyl Group Derivatization on Chemical Transformations

Common derivatization reactions include esterification and etherification. nih.gov Reaction with an acyl chloride or anhydride (B1165640) converts the alcohol into an ester. This transformation replaces the polar hydroxyl group with a less polar ester group, altering the compound's solubility and chromatographic behavior. nih.gov Furthermore, the ester can serve as a protecting group, preventing the alcohol from reacting under conditions intended to modify other parts of the molecule.

Alternatively, the hydroxyl group can be converted into an ether, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis). Silyl (B83357) ethers are also commonly used as protecting groups and can be formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride).

A key chemical transformation involves converting the hydroxyl group into a better leaving group. nih.gov This is often a prerequisite for nucleophilic substitution or elimination reactions, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. This can be achieved by reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonate esters (tosylates or mesylates). The sulfonate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles. Conversion to a halogen via reagents like thionyl chloride is another strategy to activate this position. nih.gov

| Derivative | Reagent(s) | Purpose / Subsequent Reactivity |

|---|---|---|

| Ester (-OCOR') | Acyl chloride (R'COCl), Anhydride ((R'CO)2O) | Protection of the alcohol; alters polarity. nih.gov |

| Ether (-OR') | Alkyl halide (R'X) + Base | Protection; alters polarity and hydrogen bonding capacity. |

| Silyl Ether (-OSiR'3) | Silyl halide (R'3SiCl) + Base | Protection, readily cleaved under specific conditions. nih.gov |

| Sulfonate Ester (-OSO2R') | Sulfonyl chloride (R'SO2Cl) + Base | Creates an excellent leaving group for SN2 or E2 reactions. nih.gov |

| Halide (-X) | Thionyl chloride (SOCl2), Phosphorus halides | Creates a good leaving group for substitution reactions. nih.gov |

Effects of Substituents on the Aromatic Ring on Electronic and Steric Properties

The m-tolyl group of the parent compound features a methyl group at the meta position of the aromatic ring. The nature and position of substituents on this ring profoundly influence the electronic and steric properties of the entire molecule through inductive and resonance effects. libretexts.org

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups (like the existing methyl group) are EDGs. They increase the electron density of the aromatic ring, making it more reactive towards electrophilic aromatic substitution. They also influence the acidity of the benzylic proton and the basicity of the remote amino group, albeit to a lesser extent due to the distance.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They decrease the electron density of the ring, deactivating it towards electrophilic substitution. libretexts.org An EWG on the ring would increase the acidity of the benzylic alcohol by stabilizing the corresponding alkoxide ion and decrease the basicity of the amino group through a negative inductive effect.

The position of the substituent (ortho, meta, or para to the ethanolamine (B43304) side chain) is crucial. While inductive effects operate through sigma bonds, resonance effects operate through the pi system and are most pronounced for substituents at the ortho and para positions. The existing methyl group at the meta position primarily exerts a weak, electron-donating inductive effect.

Steric Effects: Bulky substituents, particularly at the ortho position, can introduce steric hindrance. This can impede the approach of reagents to the benzylic alcohol or the aromatic ring itself, thereby influencing reaction rates and pathways. nih.govnih.gov For example, a large ortho-substituent could hinder the rotation of the side chain, potentially influencing the molecule's preferred conformation.

| Substituent (at para-position for illustration) | Electronic Effect | Effect on Ring Reactivity (Electrophilic Substitution) | Predicted Effect on Acidity of -OH group | Predicted Effect on Basicity of -NH- group |

|---|---|---|---|---|

| -OCH3 | Strongly Donating (Resonance) | Activating | Decrease | Increase |

| -CH3 | Weakly Donating (Inductive) | Activating | Slight Decrease | Slight Increase |

| -H | Reference | Reference | Reference | Reference |

| -Cl | Weakly Withdrawing (Inductive > Resonance) | Deactivating | Increase | Decrease |

| -NO2 | Strongly Withdrawing (Resonance & Inductive) | Strongly Deactivating | Strongly Increase | Strongly Decrease |

Stereochemical Implications for Reaction Pathways and Selectivity

The this compound molecule possesses a stereocenter at the carbon atom bonded to the hydroxyl group (C-1). Consequently, it exists as a pair of enantiomers: (R)-2-(ethylamino)-1-(m-tolyl)ethan-1-ol and (S)-2-(ethylamino)-1-(m-tolyl)ethan-1-ol. The specific stereochemistry can have profound implications for the molecule's interaction with other chiral entities and for the stereochemical outcome of its reactions.

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. wikipedia.orgmasterorganicchemistry.com When this compound undergoes a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemistry of the new center, leading to a preferential formation of one diastereomer over another. This is known as diastereoselectivity. The selectivity arises from differences in the activation energies of the transition states leading to the different diastereomeric products, which are influenced by steric and electronic factors. wikipedia.org

For example, in a reaction where the amino group acts as a nucleophile towards a chiral electrophile, the (R)-enantiomer and (S)-enantiomer will react at different rates, a process known as kinetic resolution. Similarly, if the hydroxyl group is first converted to a leaving group and then undergoes an Sₙ2 reaction, the reaction will proceed with an inversion of configuration at C-1. An Sₙ1 reaction, by contrast, would lead to racemization.

The synthesis of a single enantiomer of this compound often requires an asymmetric synthesis or the resolution of a racemic mixture. The stereochemical pathway of reactions involving vicinal amino alcohols is a well-studied area, with established protocols for achieving high levels of regio- and stereoselectivity. researchgate.net The relative orientation of the amino and hydroxyl groups (syn or anti) in the transition state often dictates the stereochemical outcome of reactions at adjacent centers.

Comparative Studies with Other Aryl-Ethanolamine Derivatives

The structure-property relationships of this compound can be further understood by comparing it with other aryl-ethanolamine derivatives. Key points of comparison include the substitution on the aromatic ring, the substituents on the nitrogen atom, and the presence of other substituents on the ethanolamine backbone.

Phenylethanolamine vs. This compound: Phenylethanolamine is the parent structure, lacking the methyl group on the ring and the ethyl group on the nitrogen. The methyl group on the tolyl ring of the title compound makes the ring slightly more electron-rich and lipophilic compared to the simple phenyl ring. The N-ethyl group increases the basicity and steric bulk of the amine compared to the primary amine of phenylethanolamine.

Ephedrine (B3423809)/Pseudoephedrine vs. This compound: Ephedrine and pseudoephedrine are diastereomers that have a methyl group on the carbon adjacent to the nitrogen (the C-2 position) and an N-methyl group. The additional methyl group on the backbone in ephedrine introduces a second stereocenter, leading to diastereomers. This C-2 methyl group also adds steric bulk near the nitrogen, influencing its reactivity.

Comparison of Aromatic Substituents: Comparing the m-tolyl derivative to its ortho- and para-tolyl analogs reveals the impact of substituent position. An o-tolyl analog would exhibit greater steric hindrance near the reaction center (the benzylic alcohol). nih.gov A p-tolyl analog would experience a more direct resonance interaction between the methyl group and the side chain's point of attachment, although the effect for a methyl group is weak. Other derivatives with different aromatic systems (e.g., naphthyl, pyridyl) would have significantly different electronic properties, influencing the acidity/basicity of the side-chain functional groups. google.com

These comparative analyses highlight how subtle changes in the molecular framework can lead to significant differences in chemical reactivity and physical properties, a foundational principle in medicinal chemistry and materials science. nih.govnih.gov

Applications of 2 Ethylamino 1 M Tolyl Ethan 1 Ol in Organic Synthesis and Materials Science Research

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no available scientific literature detailing the use of 2-(Ethylamino)-1-(m-tolyl)ethan-1-ol as a chiral auxiliary or as a ligand in asymmetric catalysis. Chiral amino alcohols are frequently investigated for their potential to induce stereoselectivity in chemical reactions. Typically, their effectiveness stems from the formation of stable, stereochemically-defined transition states with metal centers or organic substrates. However, no studies have been published that specifically evaluate the performance of this compound in this context. Consequently, there is no data on its ability to influence enantiomeric or diastereomeric ratios in asymmetric synthesis.

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The role of this compound as a key building block or synthetic intermediate in the total synthesis of complex organic molecules is not described in published research. While its structure suggests potential for elaboration into more complex scaffolds, no documented synthetic pathways originating from this compound are available. The scientific community has not reported its use in the construction of natural products, pharmaceuticals, or other intricate molecular architectures.

Derivatization for the Design of Novel Organic Materials (Theoretical Considerations)

There is a lack of published theoretical or experimental studies on the derivatization of this compound for the design of novel organic materials. The functional groups present—a secondary amine and a secondary alcohol—offer theoretical sites for chemical modification. For instance, the amine could be acylated or alkylated, and the alcohol could be esterified or etherified. Such modifications could, in principle, lead to the formation of polymers, liquid crystals, or other functional materials. However, without any research in this area, any discussion of its potential remains purely speculative.

Applications in Supramolecular Chemistry and Host-Guest Systems (Conceptual)

No literature exists that explores the application of this compound in the realm of supramolecular chemistry or host-guest systems. The potential for this molecule to engage in non-covalent interactions, such as hydrogen bonding or π-stacking, is inherent to its structure. These interactions are fundamental to the design of molecular receptors and self-assembling systems. Nevertheless, there are no conceptual or experimental reports on the use of this compound for such purposes.

Emerging Research Directions and Future Perspectives for β Amino Alcohols with Aryl Moieties

Exploration of Sustainable and Catalytic Synthetic Pathways for β-Amino Alcohols

The synthesis of β-amino alcohols is moving away from classical methods that often use stoichiometric reagents and generate significant waste. acs.org The focus has shifted towards greener, more atom-economical catalytic approaches. A major area of research involves the use of earth-abundant, non-precious metal catalysts. For instance, nickel-based systems have been developed for the selective monoamination of 1,2-diols, offering a cost-effective and sustainable route that produces water as the only byproduct. acs.org These reactions often proceed through highly efficient "borrowing hydrogen" or "acceptorless dehydrogenation" mechanisms, which minimize waste by utilizing the substrate's own hydrogen atoms. acs.org

Biocatalysis represents another key frontier. Enzymes, such as lipases, are being employed to catalyze the ring-opening of epoxides with amines under mild conditions, often in environmentally benign solvents. mdpi.comresearchgate.net These biocatalytic methods can offer high selectivity and reduce the need for harsh reagents. Furthermore, research is exploring the use of renewable, bio-based feedstocks, such as converting diols derived from biomass into amino alcohols using engineered enzymatic cascades. mdpi.comrsc.org This approach aligns with the principles of a circular economy by transforming renewable resources into valuable chemical building blocks.

| Catalytic Strategy | Catalyst Example | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Earth-Abundant Metal Catalysis | Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) with TMEDA | Monoamination of 1,2-diols | Low cost, high atom economy, use of non-precious metals. | acs.org |

| Biocatalysis | Lipase TL IM from Thermomyces lanuginosus | Ring-opening of epoxides with amines | High selectivity, mild reaction conditions (e.g., 35°C), environmentally friendly. | mdpi.comresearchgate.net |

| Hydrogen Borrowing Catalysis | Ruthenium complexes (e.g., [Ru₃(CO)₁₂]) | Amination of alcohols | High atom economy, generates water as a byproduct, uses abundant alcohol feedstocks. | mdpi.com |

| Metal-Free Catalysis | Zeolites, Silica (B1680970) Gel, or organocatalysts | Aminolysis of epoxides | Avoids metal contamination, often uses reusable catalysts, mild conditions. | tandfonline.comorganic-chemistry.org |

Development of Advanced Spectroscopic and Analytical Techniques for Detailed Characterization

As synthetic methods become more sophisticated, the need for powerful analytical techniques to fully characterize the resulting molecules, including their precise three-dimensional structure, grows. For chiral β-amino alcohols like 2-(ethylamino)-1-(m-tolyl)ethan-1-ol, determining the relative and absolute stereochemistry is crucial.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique. wikipedia.org Advanced 2D NMR methods, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the relative stereochemistry of complex molecules by measuring through-space interactions between protons. beilstein-journals.org For unambiguous proof of molecular structure and stereoconfiguration, single-crystal X-ray crystallography is the gold standard, providing precise bond lengths, angles, and the absolute arrangement of atoms in space. beilstein-journals.org

Beyond structural elucidation, new methods are emerging for the rapid analysis of chirality and concentration. Chiroptical sensing techniques, which utilize achiral probes that react with the analyte to produce a measurable Circular Dichroism (CD) signal, allow for the quick determination of enantiomeric composition from a single sample. nih.gov This approach can be faster and more efficient than traditional chromatographic methods like HPLC. Traditional methods such as infrared spectroscopy and mass spectrometry continue to be vital for confirming functional groups and molecular weight, respectively. wikipedia.org

| Technique | Primary Information Obtained | Application in Aryl-Amino Alcohol Analysis | Reference |

|---|---|---|---|

| 2D NMR Spectroscopy (e.g., NOESY) | Atom connectivity and relative stereochemistry. | Determining the 3D arrangement of atoms in solution. | beilstein-journals.org |

| Single-Crystal X-ray Crystallography | Absolute molecular structure and stereoconfiguration. | Unambiguous confirmation of the molecule's solid-state structure. | beilstein-journals.org |

| Chiroptical Sensing (UV/CD Spectroscopy) | Enantiomeric composition and total concentration. | Rapid and quantitative analysis of chirality without chromatographic separation. | nih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of molecular identity and structural components. | wikipedia.org |

Novel Chemo- and Stereoselective Transformations Involving this compound